molecular formula C15H15ClN4O2S B12001711 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12001711
M. Wt: 350.8 g/mol
InChI Key: VPIYNFZJOHWAMW-UHFFFAOYSA-N
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Description

7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 8. Its molecular formula is C₁₅H₁₅ClN₄O₂S (molecular weight: 350.82 g/mol), with a benzyl group at N7, a methyl group at N3, and a 2-chloroethylsulfanyl moiety at C8 . The compound’s SMILES notation is CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3, and its InChIKey is VPIYNFZJOHWAMW-UHFFFAOYSA-N .

Key structural features include:

  • Purine-2,6-dione backbone: Common to xanthine derivatives, providing a planar heterocyclic system.
  • N7-benzyl substitution: Enhances lipophilicity and may influence receptor binding.
  • N3-methyl group: Stabilizes the tautomeric form of the purine ring.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

7-benzyl-8-(2-chloroethylsulfanyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H15ClN4O2S/c1-19-12-11(13(21)18-14(19)22)20(15(17-12)23-8-7-16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,21,22)

InChI Key

VPIYNFZJOHWAMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    Table 1: Substituent Variations and Physical Properties

    Compound Name C8 Substituent N1/N3 Substituents Melting Point (°C) Molecular Formula Key References
    Target Compound 2-Chloroethylsulfanyl N3-CH₃ N/A C₁₅H₁₅ClN₄O₂S
    7-Benzyl-8-chloro-1,3-dimethyl-purine-2,6-dione Cl N1-CH₃, N3-CH₃ 152 C₁₄H₁₃ClN₄O₂
    7-Benzyl-8-phenyl-purine-2,6-dione Ph N1-CH₃, N3-CH₃ 164 C₂₀H₁₈N₄O₂
    8-Biphenyl-purine-2,6-dione Biphenyl N1-CH₃, N3-CH₃ N/A C₂₀H₁₈N₄O₂
    8-Hydrazono-benzylsulfanyl-purine-2,6-dione (4-Cl-Ph)hydrazono N/A >300 C₁₈H₁₃ClN₆OS
    Key Observations:

    C8 Substituent Impact: Chloroethylsulfanyl vs. Aromatic vs. Aliphatic: The phenyl (Ph) and biphenyl substituents in and increase molecular weight and hydrophobicity, likely improving membrane permeability but reducing solubility. Hydrazono Group: The hydrazone-linked derivative in exhibits exceptional thermal stability (mp >300°C), attributed to intramolecular hydrogen bonding and π-stacking.

    Spectroscopic and Analytical Comparisons

    Table 2: NMR and Elemental Analysis Data

    Compound ¹H-NMR Shifts (Key Peaks) ¹³C-NMR (Notable Signals) Elemental Analysis (C/H/N) Reference
    Target Compound Not reported Not reported Not reported
    7-Benzyl-8-Cl-1,3-dimethyl-purine-2,6-dione 3.22 ppm (N1-CH₃), 3.39 ppm (N3-CH₃), 5.52 ppm (N7-CH₂) 27.8 (N1-CH₃), 138.0 (C8) N/A
    7-Benzyl-8-Ph-purine-2,6-dione 3.39 ppm (N1-CH₃), 3.64 ppm (N3-CH₃), 5.62 ppm (N7-CH₂) 29.7 (N3-CH₃), 135.6 (Ar-C) Calcd: C 69.35%; Found: C 69.53%
    8-Hydrazono-benzylsulfanyl-purine-2,6-dione 4.80 ppm (CH₂), 10.84 ppm (NH) 153.0 (C8=N), 159.0 (C5) Calcd: C 54.48%; Found: C 54.45%
    Key Observations:

    ¹H-NMR: N7-benzyl protons resonate at ~5.5–5.6 ppm across analogues , while the hydrazono NH in appears downfield at 10.84 ppm. Methyl groups (N1/N3) show distinct shifts: N1-CH₃ at 3.22 ppm vs. N3-CH₃ at 3.39–3.64 ppm .

    Elemental Analysis: Discrepancies between calculated and found values (e.g., 69.35% vs. 69.53% C in ) suggest minor synthetic impurities or crystallinity differences.

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